molecular formula C25H29N3O5 B11175310 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

Cat. No.: B11175310
M. Wt: 451.5 g/mol
InChI Key: DWWICQZVLDBJRR-UHFFFAOYSA-N
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Description

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a furan ring, a piperazine moiety, and a quinoline derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-ylcarbonyl)piperazine. This intermediate is further reacted with 7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-6(7H)-yl ethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Boc-piperazin-1-yl)-2-(furan-2-yl)acetic acid: A related compound with a similar piperazine and furan structure.

    2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: Another compound with a similar core structure but different functional groups.

Uniqueness

2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone is unique due to its combination of a furan ring, piperazine moiety, and quinoline derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone

InChI

InChI=1S/C25H29N3O5/c1-17-15-25(2,3)28(19-14-22-21(13-18(17)19)32-11-12-33-22)23(29)16-26-6-8-27(9-7-26)24(30)20-5-4-10-31-20/h4-5,10,13-15H,6-9,11-12,16H2,1-3H3

InChI Key

DWWICQZVLDBJRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCN(CC4)C(=O)C5=CC=CO5)(C)C

Origin of Product

United States

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